molecular formula C21H21ClN2O2 B3486669 3-Chloro-N-[(2-hydroxy-7-methylquinolin-3-YL)methyl]-N-(propan-2-YL)benzamide

3-Chloro-N-[(2-hydroxy-7-methylquinolin-3-YL)methyl]-N-(propan-2-YL)benzamide

Cat. No.: B3486669
M. Wt: 368.9 g/mol
InChI Key: NRAFFVGGUMGJOF-UHFFFAOYSA-N
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Description

3-chloro-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isopropylbenzamide is a chemical compound with the linear formula C20H16Cl2N4O2 . It is a complex organic compound that is part of a class of chemicals known as quinolines .


Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula, C20H16Cl2N4O2 . This indicates that it contains 20 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 4 nitrogen atoms, and 2 oxygen atoms . The exact arrangement of these atoms in the molecule would define its 3D structure, which is not provided in the available resources.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources . These properties would be determined by its molecular structure and could be influenced by factors such as temperature and pressure .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that it could interact with biological systems in a variety of ways, depending on its specific chemical properties and the context in which it is used .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources. As with any chemical, handling should be done with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future directions for research and application of this compound are not specified in the available resources. Given its complex structure and potential for diverse reactivity, it could be of interest in various areas of chemical research .

Properties

IUPAC Name

3-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-13(2)24(21(26)16-5-4-6-18(22)11-16)12-17-10-15-8-7-14(3)9-19(15)23-20(17)25/h4-11,13H,12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAFFVGGUMGJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(C)C)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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